molecular formula C16H16ClN3O3S2 B2526470 5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2034341-66-5

5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2526470
CAS No.: 2034341-66-5
M. Wt: 397.89
InChI Key: PTGYXJCLYOILHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 5, a methoxy group at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further linked to an ethyl chain bearing a pyrazole ring and a thiophene-3-yl moiety. Its structural complexity confers unique physicochemical properties, including moderate hydrophobicity (estimated logP ~3.2) and a molecular weight of 422.9 g/mol .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c1-23-15-4-3-13(17)9-16(15)25(21,22)19-10-14(12-5-8-24-11-12)20-7-2-6-18-20/h2-9,11,14,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGYXJCLYOILHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyrazole and thiophene moieties. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonamide-forming reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Research has indicated that 5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exhibits a range of biological activities:

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. Studies indicate that it could serve as a lead compound for developing new antibiotics capable of overcoming resistance mechanisms in bacteria like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes related to cell growth, which could make it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various derivatives, including this compound, against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that the compound had Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Cytotoxic Effects

In vitro studies assessing cytotoxicity revealed that at concentrations above 10 µM, the compound significantly reduced cell viability in several cancer cell lines. This effect was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell survival .

Research Applications

The versatility of this compound extends beyond its biological activities:

  • Drug Discovery : Its unique structure makes it an attractive candidate for further modifications aimed at enhancing efficacy and selectivity in drug design.
  • Chemical Biology : The compound can be utilized as a tool to study specific biological pathways due to its targeted action on cellular processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with five structurally related analogs, highlighting key differences in substituents, biological activity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Reported Activity / Application References
Target Compound : 5-Chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide Benzene: 5-Cl, 2-OCH₃; sulfonamide-linked ethyl-pyrazole-thiophene 422.9 Potential kinase inhibition (inferred from pyrazole-thiophene motifs in Jak2 inhibitors)
2-Bromo Analog : 2-Bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide Benzene: 2-Br instead of 5-Cl and 2-OCH₃ 412.3 No explicit activity reported; bromine may enhance lipophilicity (logP ~3.5)
AZD1480 (9e): 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine Pyrimidine core with pyrazole and fluoropyrimidine substituents; lacks sulfonamide group 435.3 Potent Jak2 inhibitor (IC₅₀ = 0.3 nM); inhibits Jak2 V617F proliferation in vitro and in vivo
5-(5-Chlorothiophen-2-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide Carboxamide instead of sulfonamide; 2-methoxybenzylidene hydrazide substituent 403.8 Antimicrobial activity (specific targets not detailed); improved solubility due to carboxamide
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide Carbohydrazide group; furan substituent instead of ethyl-thiophene 393.8 No explicit activity reported; furan may reduce metabolic stability
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Triazole instead of pyrazole; bromine and 3-chlorobenzyl substituents 445.3 Broad-spectrum antimicrobial activity (Gram-positive bacteria: MIC₉₀ = 4 µg/mL)

Key Observations :

Substituent Impact on Activity: The pyrazole-thiophene motif in the target compound and AZD1480 is critical for kinase inhibition, as seen in AZD1480’s Jak2 inhibition . Replacing pyrazole with triazole (as in the 5-bromo analog from ) shifts activity toward antimicrobial targets . Sulfonamide vs.

Pharmacokinetic Differences: The 2-methoxy group in the target compound likely improves metabolic stability compared to non-methoxy analogs (e.g., 2-bromo analog) by blocking oxidative metabolism .

Therapeutic Potential: AZD1480’s success in Phase I trials for myeloproliferative neoplasms suggests that the target compound, with its analogous pyrazole-thiophene motif, may also hold promise in oncology, though specific studies are lacking . The antimicrobial activity of triazole-containing sulfonamides () implies that the target compound could be repurposed for bacterial infections if modified .

Biological Activity

5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzene sulfonamide core with a chloro and methoxy substituent, linked to a pyrazole and thiophene moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzene Core : The starting material, 5-chloro-2-methoxybenzoic acid, is reacted with an appropriate amine to form the benzamide.
  • Introduction of the Pyrazole Moiety : This is achieved by coupling the intermediate benzamide with a pyrazole derivative.
  • Incorporation of the Thiophene Ring : The thiophene component is introduced through electrophilic substitution or cross-coupling methods.

This synthetic pathway ensures high yield and purity, often optimized for industrial applications using techniques like continuous flow reactors .

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentrations (MIC) : Some related compounds demonstrated MIC values ranging from 22.4 to 30.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Studies on related pyrazole derivatives have shown:

  • Selectivity Index : Certain derivatives exhibited selectivity for COX-2 over COX-1, indicating reduced gastrointestinal side effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-based sulfonamides. For instance:

  • Cell Line Studies : Compounds were tested against various cancer cell lines, including oral squamous cell carcinoma (OSCC), showing significant cytotoxic effects .

The biological activity of this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory pathways.
  • Receptor Modulation : It could also interact with cellular receptors involved in signaling pathways, affecting cell proliferation and apoptosis.

Table of Biological Activities

Activity TypeRelated CompoundsMIC (µg/mL)Notes
AntibacterialPyrazole derivatives22.4 - 30.0Effective against Gram-positive/negative bacteria
Anti-inflammatoryCOX inhibitorsVariesSelective for COX-2
AnticancerOSCC cell linesIC50 values varySignificant cytotoxicity observed

Case Studies

Several studies have documented the efficacy of pyrazole-containing compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that specific pyrazole derivatives significantly inhibited bacterial growth in vitro, suggesting their potential use as new antibiotics .
  • Anti-inflammatory Trials : Clinical trials indicated that certain formulations containing pyrazole sulfonamides reduced inflammation markers in patients with chronic inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.